molecular formula C30H32N4O2 B3002244 6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) CAS No. 1807979-88-9

6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)

Cat. No. B3002244
CAS RN: 1807979-88-9
M. Wt: 480.612
InChI Key: WPIATVPIOCBFLU-UHFFFAOYSA-N
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Description

6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
BenchChem offers high-quality 6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Serotonin Receptor Ligands

Piperazinyl derivatives, including the compound , show high binding affinities for the 5-HT(6) serotonin receptor. This indicates potential applications in neurological research, particularly related to serotonin signaling (Park et al., 2011).

2. Antibacterial Activity

Studies on novel fluoroquinolones, which are structurally similar to the compound, have shown significant in vivo activity against Mycobacterium tuberculosis in mice. This suggests potential applications in developing new antibacterial agents (Shindikar & Viswanathan, 2005).

3. Synthesis of Substituted Piperidines and Julolidines

Research on N,N-bis[(benzotriazol-1-yl)methyl]amines indicates that similar compounds can yield substituted piperidines and julolidines, which are significant in medicinal chemistry (Katritzky et al., 1999).

4. Antimicrobial Agents

A series of thiazolidinone derivatives linked with a structure similar to the compound of interest have shown antimicrobial activity against various bacteria and fungi. This suggests a potential role in the development of new antimicrobial drugs (Patel et al., 2012).

5. Hybrid Molecule Development

The compound can be involved in the synthesis of hybrid molecules, such as bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to a piperazine core. These molecules have potential in pharmacology, offering improved pharmacokinetic profiles (Salem et al., 2022).

6. Protein Kinase Inhibition

Hybrid compounds based on similar structures have been shown to inhibit protein kinases, which are crucial in cancer and other diseases. This indicates potential applications in cancer research and treatment (Novichikhina et al., 2020).

7. Cytotoxic Activities

The compound's structural analogs have shown cytotoxic activities against various human-tumor cell lines. This suggests potential use in developing cancer treatments (Hsu et al., 2001).

8. Novel Bacterial Biofilm and MurB Inhibitors

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which are structurally related to the compound, have shown potent antibacterial efficacies and biofilm inhibition activities. This suggests potential applications in combating bacterial resistance (Mekky & Sanad, 2020).

9. Diuretic Action

Structurally similar compounds have been studied for their potential diuretic action, indicating possible applications in the treatment of conditions like hypertension (Ukrainets et al., 2018).

10. Antimalarial Activity

Compounds structurally similar to the one have been investigated for their antimalarial properties, indicating potential applications in malaria treatment and prevention (Guillon et al., 2005).

properties

IUPAC Name

3-[[4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)methyl]piperazin-1-yl]methyl]-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c35-29-25(17-23-7-1-5-21-9-3-11-33(29)27(21)23)19-31-13-15-32(16-14-31)20-26-18-24-8-2-6-22-10-4-12-34(28(22)24)30(26)36/h1-2,5-8,17-18H,3-4,9-16,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIATVPIOCBFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCN(CC4)CC5=CC6=C7C(=CC=C6)CCCN7C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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